1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of chalcones, which are characterized by the presence of an enone group conjugated with two aromatic rings. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 4-methylacetophenone with 4-(methanesulfonyl)benzaldehyde in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is then heated under reflux conditions, and the product is purified by recrystallization from hot methanol .
Chemical Reactions Analysis
1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound using reducing agents like sodium borohydride or lithium aluminum hydride can yield the corresponding alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings, using reagents such as halogens or nitrating agents.
Condensation: The enone group in the compound can participate in further condensation reactions with various nucleophiles to form more complex structures.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Medicine: The compound is being explored for its potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as optical and electronic materials.
Mechanism of Action
The mechanism of action of 1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: This compound contains an imidazole group, which enhances its antifungal activity.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has been studied for its antimicrobial properties and shows moderate activity against selected pathogens.
1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: This compound is used in various chemical reactions and has applications in organic synthesis.
Properties
CAS No. |
819792-64-8 |
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Molecular Formula |
C17H16O3S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O3S/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(11-9-15)21(2,19)20/h3-12H,1-2H3 |
InChI Key |
AITOCJUKULFGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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